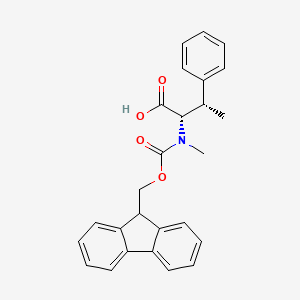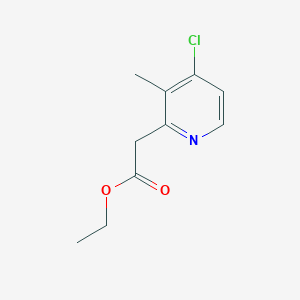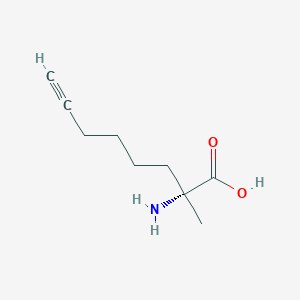
(R)-2-amino-2-methyloct-7-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-amino-2-methyloct-7-ynoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a methyl group, and an alkyne group on its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-methyloct-7-ynoic acid can be achieved through several methods. One common approach involves the use of photobiocatalytic oxidative coupling, where engineered pyridoxal-5’-phosphate-dependent enzymes are employed to facilitate the α-C–H functionalization of glycine and α-branched amino acid substrates . This method allows for the stereoselective formation of the desired chiral amino acid.
Industrial Production Methods
Industrial production of ®-2-amino-2-methyloct-7-ynoic acid typically involves large-scale enzymatic synthesis. Enzymes are favored due to their high selectivity and environmentally friendly reaction conditions . The use of biocatalysts in industrial processes ensures the efficient and sustainable production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-amino-2-methyloct-7-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amino acids and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-amino-2-methyloct-7-ynoic acid is used as a building block for the synthesis of complex molecules
Biology
In biological research, this compound is studied for its role in protein synthesis and enzyme function. Its chiral nature makes it a valuable tool for investigating stereochemistry in biological systems.
Medicine
In medicine, ®-2-amino-2-methyloct-7-ynoic acid is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including the synthesis of high-value products.
Wirkmechanismus
The mechanism of action of ®-2-amino-2-methyloct-7-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds with active sites, while the alkyne group can participate in π-π interactions. These interactions modulate the activity of target proteins and influence biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alanine: A simple amino acid with a methyl group.
Proline: An amino acid with a cyclic structure.
Phenylalanine: An amino acid with an aromatic ring.
Uniqueness
®-2-amino-2-methyloct-7-ynoic acid is unique due to its alkyne group, which is not commonly found in natural amino acids.
Eigenschaften
Molekularformel |
C9H15NO2 |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(2R)-2-amino-2-methyloct-7-ynoic acid |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-6-7-9(2,10)8(11)12/h1H,4-7,10H2,2H3,(H,11,12)/t9-/m1/s1 |
InChI-Schlüssel |
WTFKXZRWELKUFM-SECBINFHSA-N |
Isomerische SMILES |
C[C@@](CCCCC#C)(C(=O)O)N |
Kanonische SMILES |
CC(CCCCC#C)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


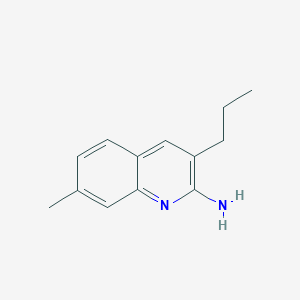
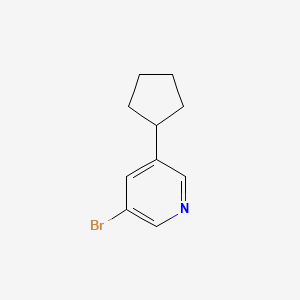
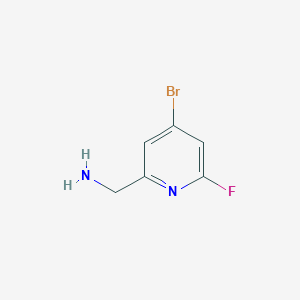
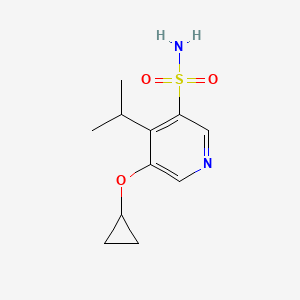
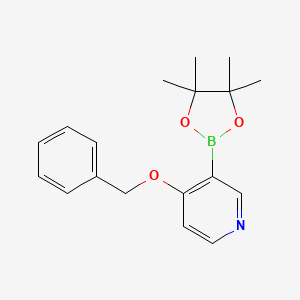
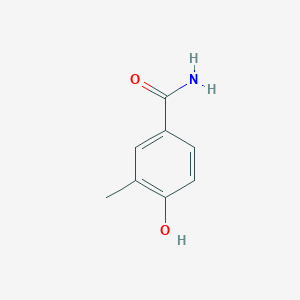
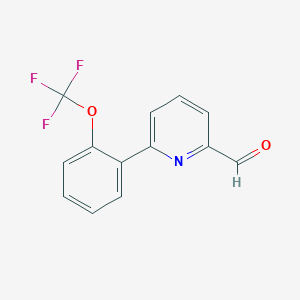
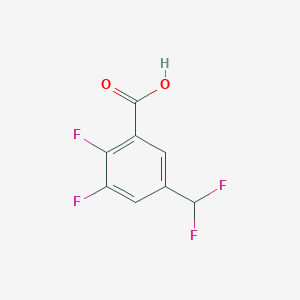
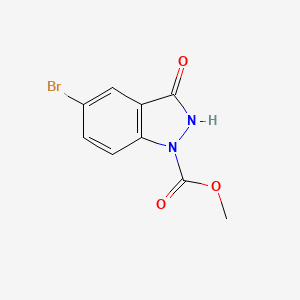
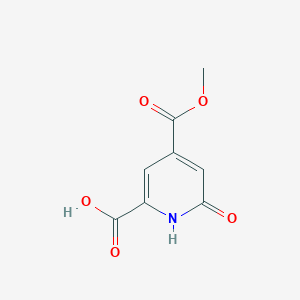
![Ethyl [4-(chloromethyl)pyrimidin-2-YL]acetate](/img/structure/B14855389.png)

